molecular formula C10H16O2 B14285706 2-[(2-Methylidenecyclopropyl)methoxy]oxane CAS No. 136908-94-6

2-[(2-Methylidenecyclopropyl)methoxy]oxane

Katalognummer: B14285706
CAS-Nummer: 136908-94-6
Molekulargewicht: 168.23 g/mol
InChI-Schlüssel: QWGNJRJRPZOQPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Methylidenecyclopropyl)methoxy]oxane is an organic compound characterized by a unique structure that includes a cyclopropyl group and an oxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylidenecyclopropyl)methoxy]oxane typically involves the reaction of a cyclopropyl derivative with an oxane precursor under specific conditions. One common method includes the use of a cyclopropylmethyl halide and an oxane derivative in the presence of a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Methylidenecyclopropyl)methoxy]oxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Bases like sodium hydroxide or potassium tert-butoxide are often employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.

Wissenschaftliche Forschungsanwendungen

2-[(2-Methylidenecyclopropyl)methoxy]oxane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(2-Methylidenecyclopropyl)methoxy]oxane involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxypropane: Shares the methoxy group but differs in the overall structure.

    2,2-Dimethoxypropane: Contains two methoxy groups and is used in different chemical contexts.

    2-Methoxyethanol: Another methoxy-containing compound with distinct properties and applications.

Uniqueness

2-[(2-Methylidenecyclopropyl)methoxy]oxane is unique due to its combination of a cyclopropyl group and an oxane ring, which imparts specific chemical and physical properties not found in the similar compounds listed above.

Eigenschaften

CAS-Nummer

136908-94-6

Molekularformel

C10H16O2

Molekulargewicht

168.23 g/mol

IUPAC-Name

2-[(2-methylidenecyclopropyl)methoxy]oxane

InChI

InChI=1S/C10H16O2/c1-8-6-9(8)7-12-10-4-2-3-5-11-10/h9-10H,1-7H2

InChI-Schlüssel

QWGNJRJRPZOQPV-UHFFFAOYSA-N

Kanonische SMILES

C=C1CC1COC2CCCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.